4-Carbxlic acid methy ester cyclohexane boronic acid
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Overview
Description
4-Carbxlic acid methy ester cyclohexane boronic acid is a boronic acid derivative with the molecular formula C8H15BO4 and a molecular weight of 186.0141 g/mol . Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbxlic acid methy ester cyclohexane boronic acid typically involves the reaction of cyclohexane derivatives with boronic acid reagents. One common method is the hydroboration of cyclohexene followed by oxidation to yield the boronic acid . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Carbxlic acid methy ester cyclohexane boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Carbxlic acid methy ester cyclohexane boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mechanism of Action
The mechanism of action of 4-Carbxlic acid methy ester cyclohexane boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including the Suzuki-Miyaura coupling, where it acts as a nucleophilic partner in the transmetalation step . The compound’s boronic acid group can interact with molecular targets such as enzymes, potentially inhibiting their activity by forming stable complexes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.
Methylboronic acid: A simpler boronic acid with a single methyl group.
Cyclohexylboronic acid: Similar to 4-Carbxlic acid methy ester cyclohexane boronic acid but lacks the ester group.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring, a boronic acid group, and a methyl ester group. This structure provides it with distinct reactivity and stability, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(4-methoxycarbonylcyclohexyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h6-7,11-12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCROUDJTUPKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCC(CC1)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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